[4-(3,4-dichlorophenoxy)phenyl]methanol
Description
[4-(3,4-Dichlorophenoxy)phenyl]methanol is a benzyl alcohol derivative featuring a 3,4-dichlorophenoxy substituent at the para position of the benzene ring. This compound combines a polar alcohol group with a lipophilic dichlorophenoxy moiety, making it a versatile intermediate in organic synthesis and pharmaceutical development. Its structure enables participation in hydrogen bonding (via the hydroxyl group) and hydrophobic interactions (via the aromatic system), which are critical for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H10Cl2O2 |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
[4-(3,4-dichlorophenoxy)phenyl]methanol |
InChI |
InChI=1S/C13H10Cl2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
InChI Key |
VLFGAKYWZXVLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-dichlorophenoxy)phenyl]methanol typically involves the reaction of 3,4-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a suitable catalyst, such as a metal oxide, to facilitate the reaction. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This approach offers advantages in terms of efficiency, scalability, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
[4-(3,4-dichlorophenoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,4-dichlorophenoxy)benzaldehyde or 4-(3,4-dichlorophenoxy)benzoic acid.
Reduction: Formation of 4-(3,4-dichlorophenoxy)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(3,4-dichlorophenoxy)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(3,4-dichlorophenoxy)phenyl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Halogenation Effects
The position and number of halogen atoms significantly influence electronic and steric properties:
Key Findings :
Functional Group Modifications
The alcohol group in this compound can be replaced with amines, ketones, or heterocycles, altering physicochemical and biological properties:
Key Findings :
Key Findings :
- Quinazoline-based derivatives (e.g., 8a, 9b) demonstrate potent kinase inhibition, leveraging the dichlorophenoxy group for hydrophobic binding .
- Piperidine-alcohol hybrids (e.g., ) show divergent mechanisms, targeting ion channels rather than kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
